
Spectroscopic data for Ethyl tridecanoate (NMR,
IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl tridecanoate

Cat. No.: B15547349 Get Quote

Spectroscopic Profile of Ethyl Tridecanoate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Ethyl tridecanoate (C15H30O2), a fatty acid ethyl ester. The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and development settings. This document summarizes nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in structured tables and outlines generalized

experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for

Ethyl tridecanoate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Tridecanoate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.12 Quartet 2H -O-CH₂-CH₃

2.28 Triplet 2H -CH₂-COO-

1.62 Quintet 2H -CH₂-CH₂-COO-

1.25 Multiplet 18H -(CH₂)₉-

0.88 Triplet 3H -CH₃

1.25 Triplet 3H -O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Tridecanoate[1]

Chemical Shift (ppm) Assignment

173.9 C=O

60.1 -O-CH₂-CH₃

34.4 -CH₂-COO-

31.9 -(CH₂)n-

29.6 -(CH₂)n-

29.4 -(CH₂)n-

29.3 -(CH₂)n-

29.2 -(CH₂)n-

25.0 -CH₂-CH₂-COO-

22.7 -CH₂-CH₃ (alkyl chain)

14.3 -O-CH₂-CH₃

14.1 -CH₃ (alkyl chain)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for Ethyl tridecanoate are presented in Table 3. Esters are

known to exhibit a strong carbonyl (C=O) stretching vibration and two C-O stretching bands.[2]

[3]

Table 3: IR Spectroscopic Data for Ethyl Tridecanoate

Wavenumber (cm⁻¹) Intensity Assignment

2925 Strong C-H stretch (alkane)

2854 Strong C-H stretch (alkane)

1742 Strong C=O stretch (ester)

1465 Medium C-H bend (alkane)

1377 Medium C-H bend (alkane)

1175 Strong C-O stretch (ester)

1035 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Ethyl Tridecanoate
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m/z Relative Intensity (%) Assignment

242.2 15 [M]⁺ (Molecular Ion)

197.1 10 [M - OCH₂CH₃]⁺

155.1 25 [CH₃(CH₂)₁₀CO]⁺

101.1 100
[CH₂=C(OH)OCH₂CH₃]⁺

(McLafferty rearrangement)

88.1 80 [CH₂=C(OH)OC₂H₅]⁺ fragment

73.1 40 [COOCH₂CH₃]⁺

43.1 55 [C₃H₇]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for Ethyl
tridecanoate. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy: A sample of Ethyl tridecanoate is dissolved in an appropriate deuterated

solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR

spectra are acquired on a spectrometer, such as a Varian A-60 or a Bruker instrument.[4] For

¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of

scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

IR Spectroscopy: Infrared spectra can be obtained using various techniques. For a liquid

sample like Ethyl tridecanoate, Attenuated Total Reflectance (ATR) is a common method. A

small drop of the neat liquid is placed on the ATR crystal (e.g., DuraSamplIR II) of an FT-IR

spectrometer, such as a Bruker Tensor 27 FT-IR, and the spectrum is recorded.[4][5]

Alternatively, the sample can be analyzed as a thin film between KBr plates.[4] The spectrum is

typically recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer coupled

with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is

injected into the GC, where it is vaporized and separated from any impurities. The separated

compound then enters the mass spectrometer, where it is ionized, commonly by electron

ionization (EI).[6][7] The resulting ions are separated based on their mass-to-charge ratio (m/z)

and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

compound like Ethyl tridecanoate.
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Caption: Workflow for the spectroscopic analysis of Ethyl tridecanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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